3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole
Description
Properties
Molecular Formula |
C9H5F3N2O2 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)15-8-4-2-1-3-6(8)7-5-13-16-14-7/h1-5H |
InChI Key |
RHMCQQGMANTYAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NON=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Hydrazide Intermediate Route
A common and effective approach involves the synthesis of a key hydrazide intermediate from the corresponding trifluoromethoxy-substituted benzoic acid derivative, followed by cyclodehydration to form the 1,2,5-oxadiazole ring.
Step 1: Synthesis of 2-(Trifluoromethoxy)benzohydrazide
The starting material, 2-(trifluoromethoxy)benzoic acid, is first converted to its ester derivative via esterification. The ester is then treated with hydrazine hydrate to yield the corresponding hydrazide.
Step 2: Condensation with Aldehydes or Ketones
The hydrazide intermediate is reacted with aromatic aldehydes or ketones under reflux conditions in ethanol or acetic acid, often with catalytic glacial acetic acid, to form hydrazone Schiff bases.
Step 3: Cyclodehydration to 1,2,5-Oxadiazole
The hydrazone is then cyclized by heating with acetic anhydride or using dehydrating agents such as phosphorus oxychloride (POCl3) or ferric chloride in acetic acid. This step induces ring closure to form the 1,2,5-oxadiazole core with the trifluoromethoxyphenyl substituent at the 3-position.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the cyclization process, improving yields and reducing reaction times significantly.
- The hydrazide and aldehyde are mixed and subjected to microwave irradiation at controlled power (e.g., 60%) for approximately 15 minutes.
- This method has been shown to produce the target oxadiazole derivatives with yields ranging from 60% to 80% without the need for harsh reagents or prolonged reflux.
Alternative Cyclization Methods
Ferric Chloride-Mediated Cyclization
Ferric chloride in acetic acid can promote the cyclodehydration of Schiff bases derived from hydrazides, facilitating the formation of the oxadiazole ring at moderate temperatures.
-
MnO2 in acetic acid serves as an oxidant in some protocols to convert intermediate hydrazides or related compounds into the final oxadiazole structure.
Tosyl Chloride/Pyridine-Mediated Cyclization
For related oxadiazole derivatives, tosyl chloride and pyridine have been used to cyclize thiosemicarbazide intermediates, which may be adapted for 1,2,5-oxadiazoles with appropriate modifications.
Representative Reaction Scheme
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-(Trifluoromethoxy)benzoic acid + Esterification reagents | Formation of ester intermediate | 80-90 | Esterification under acidic or acidic-alcoholic conditions |
| 2 | Ester + Hydrazine hydrate, reflux in ethanol | Formation of hydrazide intermediate | 75-85 | Hydrazinolysis step |
| 3 | Hydrazide + Aromatic aldehyde, reflux with catalytic acetic acid | Formation of hydrazone Schiff base | 70-80 | Schiff base formation |
| 4 | Hydrazone + Acetic anhydride, reflux or microwave irradiation | Cyclodehydration to this compound | 60-80 | Microwave-assisted synthesis improves yield and time |
Characterization and Confirmation
The synthesized this compound is typically characterized by:
- Infrared Spectroscopy (IR): Identification of characteristic oxadiazole ring vibrations and trifluoromethoxy group peaks.
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the aromatic and heterocyclic proton and carbon environments.
- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight.
- Elemental Analysis: Confirms the presence and ratio of C, H, N, O, and F consistent with the compound formula.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl-oxadiazole derivatives.
Scientific Research Applications
3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Analogues of 1,2,5-Oxadiazoles
Table 1: Key 1,2,5-Oxadiazole Derivatives
Key Observations:
Comparison with 1,3,4-Oxadiazole Isomers
1,3,4-Oxadiazoles (e.g., 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone) are positional isomers of 1,2,5-oxadiazoles. Key differences include:
- Stability : 1,2,5-Oxadiazoles are generally more thermally stable due to reduced ring strain compared to 1,3,4-oxadiazoles.
- Bioactivity : 1,3,4-Oxadiazoles are more commonly associated with insecticidal and antibacterial activities, while 1,2,5-oxadiazoles are prioritized in anticancer research due to their electron-deficient core interacting with DNA or enzyme active sites.
Substituent-Driven Functional Differences
- Trifluoromethoxy vs. Chloro/Methoxy Groups :
- The -OCF₃ group in the target compound offers superior metabolic resistance compared to chloro (-Cl) or methoxy (-OCH₃) substituents, as seen in 1,3,4-oxadiazole derivatives (e.g., 3,4-dichlorophenyl analogs).
- Methoxy groups (e.g., 3,4,5-trimethoxyphenyl in 1,3,4-oxadiazoles) enhance planar stacking interactions with biological targets but may increase toxicity.
Research Findings and Gaps
- Biological Data : While 1,2,5-oxadiazoles with sulfonyl groups (e.g., 3c–3j) show antitumor activity in vitro, the bioactivity of trifluoromethoxy-substituted variants remains unexplored.
Biological Activity
3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and diabetes management. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its anticancer and antidiabetic properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate hydrazides with acid derivatives, followed by cyclization to form the oxadiazole ring. Characterization methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure of synthesized compounds .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Assays : In vitro studies using various cancer cell lines have shown that this compound exhibits significant cytotoxic effects. It has been tested against LN229 glioblastoma cells, demonstrating a notable ability to induce apoptosis through DNA damage .
- Molecular Docking Studies : Molecular docking simulations indicate that this compound interacts effectively with key proteins involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). This suggests a mechanism where the compound may inhibit these targets, leading to reduced tumor growth .
Antidiabetic Activity
In vivo studies have also highlighted the antidiabetic properties of this compound:
- Drosophila Model : Research utilizing genetically modified Drosophila melanogaster has shown that this compound significantly lowers glucose levels in diabetic models. The results indicate its potential as a therapeutic agent for managing diabetes .
Comparative Biological Activity
| Compound | Activity Type | Cell Line/Model | IC50 Value (μM) |
|---|---|---|---|
| This compound | Anticancer | LN229 (Glioblastoma) | Not specified |
| 5d (related derivative) | Antidiabetic | Drosophila model | Significant glucose reduction |
Case Studies
A notable study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The results indicated that compounds with trifluoromethoxy substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .
Another investigation focused on the structure-activity relationship (SAR) of oxadiazoles revealed that modifications at specific positions on the oxadiazole ring could lead to improved biological profiles. This emphasizes the importance of chemical structure in determining biological activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
